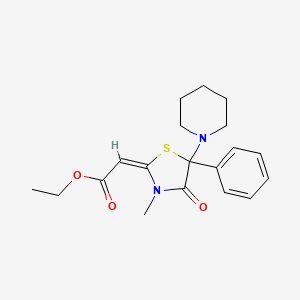
Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester is a complex organic compound that belongs to the class of thiazolidinylidene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiosemicarbazones with α-haloketones under basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale batch reactions using automated reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can modify the piperidinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce alcohol derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.
Biology
Biologically, thiazolidinylidene derivatives have shown potential as antimicrobial, antifungal, and anticancer agents. Research into this compound could reveal similar activities.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry
Industrially, such compounds could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Thiosemicarbazones: Noted for their antimicrobial and anticancer activities.
Piperidinyl derivatives: Often explored for their pharmacological potential.
Uniqueness
What sets acetic acid, (3-methyl-4-oxo-5-phenyl-5-(1-piperidinyl)-2-thiazolidinylidene)-, ethyl ester apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
58906-57-3 |
|---|---|
Fórmula molecular |
C19H24N2O3S |
Peso molecular |
360.5 g/mol |
Nombre IUPAC |
ethyl (2E)-2-(3-methyl-4-oxo-5-phenyl-5-piperidin-1-yl-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C19H24N2O3S/c1-3-24-17(22)14-16-20(2)18(23)19(25-16,15-10-6-4-7-11-15)21-12-8-5-9-13-21/h4,6-7,10-11,14H,3,5,8-9,12-13H2,1-2H3/b16-14+ |
Clave InChI |
VZCHTRRFCKJDER-JQIJEIRASA-N |
SMILES isomérico |
CCOC(=O)/C=C/1\N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C |
SMILES canónico |
CCOC(=O)C=C1N(C(=O)C(S1)(C2=CC=CC=C2)N3CCCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



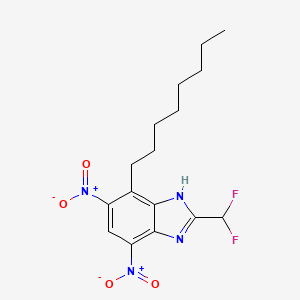
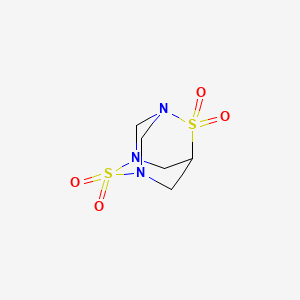
![2-[(E)-propylsulfanyliminomethyl]phenol](/img/structure/B14607979.png)
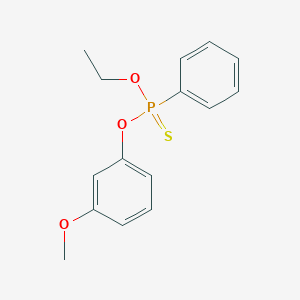
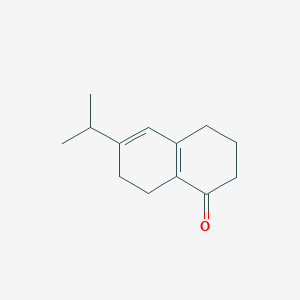
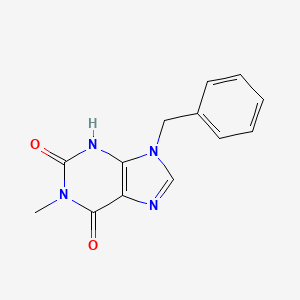
![4,10-Dibromobicyclo[5.5.1]trideca-1,3,5,7,9,11-hexaene](/img/structure/B14608001.png)
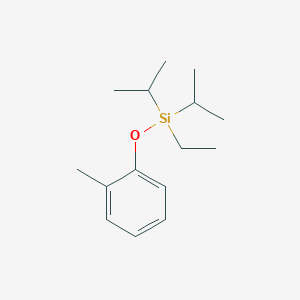


![1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B14608021.png)
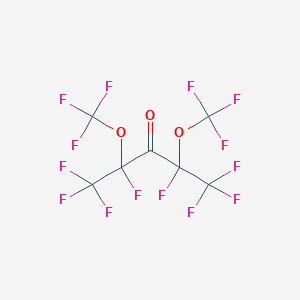
![Pyridine, 2-[[(2,4-dichlorophenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14608026.png)
